1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one
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Overview
Description
1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is a complex organic compound characterized by the presence of a phenyl ring substituted with hydroxyl groups and an oxirane (epoxide) ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dihydroxyacetophenone with epichlorohydrin under basic conditions to form the oxirane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the epoxide ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and epoxide derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and industrial applications .
Comparison with Similar Compounds
- 2-Methoxy-4-(oxiran-2-ylmethyl)phenyl isophthalate
- Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate
Comparison: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is unique due to the presence of both hydroxyl and epoxide functional groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .
Properties
CAS No. |
105917-30-4 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3-(oxiran-2-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-6(12)8-2-3-10(13)9(11(8)14)4-7-5-15-7/h2-3,7,13-14H,4-5H2,1H3 |
InChI Key |
FNMIQHJPRWVBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC2CO2)O |
Origin of Product |
United States |
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